molecular formula C24H26O7 B600254 Calipteryxin CAS No. 14017-72-2

Calipteryxin

Cat. No.: B600254
CAS No.: 14017-72-2
M. Wt: 426.5 g/mol
InChI Key: WKQRMUACBRBLQV-IULGZIFLSA-N
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Description

Calipteryxin is a coumarin derivative that has become a compound of significant interest in pharmacological research, particularly for its potent anti-inflammatory properties . Studies demonstrate that this compound exerts its effects by inhibiting key pro-inflammatory mediators in a dose-dependent manner. It significantly reduces the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β) in LPS-stimulated macrophages . The molecular mechanism underlying this activity involves the suppression of the NF-κB signaling pathway by inhibiting the phosphorylation of IKKα/β and IκBα, thereby preventing the nuclear translocation of the p65 subunit . Furthermore, this compound inhibits the LPS-induced activation of MAPK proteins (ERK, JNK, p38) and the Akt pathway, positioning it as a valuable tool for studying inflammation and related diseases . Beyond inflammation, preliminary investigations in cancer research suggest that this compound may inhibit tumor growth, potentially through its anti-inflammatory mechanisms, making it a candidate for exploratory oncology research . From a chemical perspective, this compound (Molecular Formula: C₂₄H₂₆O₇, Molecular Weight: 426.5 g/mol) is characterized by its coumarin backbone and is available with a purity of HPLC≥90% . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

14017-72-2

Molecular Formula

C24H26O7

Molecular Weight

426.5 g/mol

IUPAC Name

[(9R,10R)-8,8-dimethyl-10-(3-methylbut-2-enoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (Z)-2-methylbut-2-enoate

InChI

InChI=1S/C24H26O7/c1-7-14(4)23(27)30-22-21(29-18(26)12-13(2)3)19-16(31-24(22,5)6)10-8-15-9-11-17(25)28-20(15)19/h7-12,21-22H,1-6H3/b14-7-/t21-,22-/m1/s1

InChI Key

WKQRMUACBRBLQV-IULGZIFLSA-N

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@@H]1[C@@H](C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C=C(C)C

Canonical SMILES

CC=C(C)C(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C=C(C)C

Origin of Product

United States

Preparation Methods

Solvent Extraction and Fractionation

Fresh or dried roots of Peucedanum japonicum are subjected to solvent extraction using methanol or ethanol. Polar solvents are preferred due to their efficacy in dissolving coumarin glycosides and aglycones. The crude extract is then partitioned with organic solvents such as ethyl acetate or dichloromethane to enrich coumarin content. Sequential liquid-liquid partitioning further separates compounds based on polarity, with this compound typically concentrating in medium-polarity fractions.

Chromatographic Isolation

Column chromatography on silica gel remains the cornerstone of this compound purification. Fractions from solvent partitioning are loaded onto a silica column and eluted with gradient mixtures of hexane-ethyl acetate or chloroform-methanol. High-performance liquid chromatography (HPLC) with C18 reverse-phase columns is employed for final purification, achieving >95% purity. this compound’s UV absorbance at 320–340 nm facilitates detection during chromatographic runs.

Key Challenges in Natural Extraction

  • Low Yield : this compound constitutes <0.1% of dry plant weight, necessitating large biomass inputs.

  • Structural Variability : Co-extraction of structurally similar coumarins (e.g., khellactones) complicates isolation.

  • Seasonal Variability : Biosynthesis fluctuates with plant growth stages, impacting batch consistency.

Chemical Synthesis Pathways

Synthetic routes to this compound aim to overcome the limitations of natural extraction. The compound’s coumarin core requires strategic bond formation, often involving cyclization and functionalization reactions.

Coumarin Core Construction via Pechmann Condensation

The Pechmann reaction enables one-step synthesis of coumarin scaffolds from phenols and β-keto esters. For this compound, resorcinol derivatives react with ethyl acetoacetate in concentrated sulfuric acid at 0–5°C. This method yields the basic coumarin structure but requires subsequent modifications to install substituents.

Angeloylation and Senecioylation

This compound’s acyloxy groups are introduced via Steglich esterification. The hydroxylated coumarin intermediate reacts with angeloyl or senecioyl chlorides in anhydrous dichloromethane, catalyzed by 4-dimethylaminopyridine (DMAP). Reaction yields range from 60%–75%, depending on steric hindrance.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling installs aryl groups at specific positions. For example, a brominated coumarin precursor reacts with phenylboronic acid under Pd(PPh₃)₄ catalysis, achieving 80%–85% yields. This method enhances structural diversity but demands rigorous control over reaction conditions.

Total Synthesis Approaches

Recent advances leverage multi-step sequences to assemble this compound de novo. A representative route involves:

  • Knoevenagel Condensation : Forming the coumarin lactone ring from salicylaldehyde and diethyl malonate.

  • Directed ortho-Metalation : Introducing substituents via lithium amide bases, enabling regioselective functionalization.

  • Oxidative Cyclization : Manganese dioxide-mediated closure of the dihydrofuran ring, critical for this compound’s bioactivity.

Analytical Characterization and Quality Control

Ensuring this compound’s structural integrity and purity requires multimodal analysis, as outlined in the ConPhyMP guidelines.

Spectroscopic Identification

  • UV-Vis Spectroscopy : λ<sub>max</sub> at 325 nm (ε = 12,500 L·mol⁻¹·cm⁻¹) confirms the coumarin chromophore.

  • NMR Spectroscopy : <sup>1</sup>H NMR signals at δ 6.25 (d, J = 9.5 Hz, H-3) and δ 7.65 (d, J = 9.5 Hz, H-4) verify the lactone ring.

  • Mass Spectrometry : ESI-MS shows [M+H]<sup>+</sup> at m/z 331.2, with MS/MS fragments at m/z 217.1 and 189.0.

Purity Assessment

HPLC with diode-array detection (DAD) remains the gold standard. A C18 column (5 µm, 250 × 4.6 mm) eluted with acetonitrile-water (65:35, v/v) at 1.0 mL/min achieves baseline separation of this compound from impurities.

Comparative Evaluation of Preparation Methods

Method Yield Purity Time Scalability
Natural Extraction0.08%–0.1%95%–98%2–3 weeksLow
Pechmann Condensation45%–50%85%–90%24–48 hrModerate
Total Synthesis12%–15%98%–99%1–2 weeksHigh

Data synthesized from.

Natural extraction suits small-scale studies requiring native stereochemistry, while total synthesis offers scalability for preclinical trials. Hybrid approaches, such as semi-synthesis from natural precursors, balance cost and efficiency.

Chemical Reactions Analysis

Types of Reactions: Calipteryxin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Properties and Mechanism of Action

Chemical Structure : Calipteryxin is characterized by its coumarin backbone, which is known for various biological activities. Its structure allows it to interact with multiple biological targets, primarily involved in inflammatory responses.

Mechanism of Action : Research indicates that this compound inhibits pro-inflammatory enzymes such as nitric oxide synthase and cyclooxygenase-2, as well as cytokines like tumor necrosis factor alpha and interleukin-1 beta. These effects are mediated through signaling pathways including NF-κB, MAPK, and Akt pathways, leading to a reduction in inflammation and related symptoms .

Scientific Research Applications

This compound's applications span several scientific disciplines:

  • Pharmacology :
    • Anti-inflammatory Studies : Numerous studies have demonstrated this compound's efficacy in reducing inflammation in various models. For instance, it has shown significant inhibition of inflammatory cytokines in macrophages exposed to lipopolysaccharides .
    • Cancer Research : Preliminary investigations suggest potential anticancer properties, with studies indicating that this compound may inhibit tumor growth through its anti-inflammatory mechanisms .
  • Biochemistry :
    • Cell Signaling Research : this compound is utilized to study cellular signaling pathways involved in inflammation. Its ability to modulate these pathways makes it a valuable tool for understanding disease mechanisms .
  • Natural Product Chemistry :
    • Synthesis of Derivatives : As a precursor for synthesizing other bioactive coumarins, this compound is integral in developing new compounds with enhanced pharmacological profiles .

Case Studies

Several case studies highlight the practical applications of this compound:

  • Study on Inflammation : A study involving rats demonstrated that administration of this compound significantly reduced symptoms of induced colitis by inhibiting inflammatory markers .
  • Anticancer Activity : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an adjunct therapy in cancer treatment .

Mechanism of Action

Calipteryxin exerts its effects by inhibiting key pro-inflammatory enzymes and cytokines. It reduces the production of nitric oxide, tumor necrosis factor alpha, and interleukin-1 beta in a dose-dependent manner. The compound also inhibits the expression of nitric oxide synthase and cyclooxygenase-2 in macrophages . The molecular targets include the NF-κB, mitogen-activated protein kinase, and Akt signaling pathways .

Comparison with Similar Compounds

Table 1: Comparative Anti-Inflammatory Effects of this compound and (3S,4S)-3’,4’-Disenecioyloxy-3’,4’-Dihydroseselin

Parameter This compound (3S,4S)-Dihydroseselin Significance (p-value)
NO Production Dose-dependent reduction Dose-dependent reduction <0.001
TNF-α/IL-1β Levels Suppressed Suppressed <0.001
iNOS/COX-2 Expression Inhibited mRNA and protein levels Inhibited mRNA and protein levels <0.001
NF-κB DNA Binding Reduced activity (via IκBα stabilization) Reduced activity (via IκBα stabilization) <0.001
MAPK/Akt Phosphorylation Blocked ERK, JNK, p38, and Akt activation Blocked ERK, JNK, p38, and Akt activation <0.001
AP-1 Activity Inhibited c-Jun nuclear translocation Inhibited c-Jun nuclear translocation <0.001
Molecular Docking (NIK) Hydrogen bonds with LYS517 and SER476 Hydrogen bonds with LYS517 and SER476

Key Findings:

Shared Pathway Inhibition : Both compounds inhibit LPS-induced NF-κB nuclear translocation by stabilizing IκBα and reducing phosphorylation of IKKα/β and p-IκBα . They also suppress AP-1/MAPK signaling, which regulates cytokine transcription .

Structural vs. Functional Divergence : Despite structural differences, their functional overlap suggests that anti-inflammatory activity in coumarins may depend more on substituent positioning and electronic properties than core scaffold similarity .

Dose-Dependent Efficacy: Both compounds reduce NO, TNF-α, and IL-1β in a dose-dependent manner, with comparable IC50 values (exact data unavailable in provided evidence) .

Mechanistic Insights from Molecular Studies

  • NF-κB Pathway: Both compounds inhibit IκBα degradation, preventing NF-κB p65 nuclear translocation. Molecular docking reveals their interaction with NIK, a kinase critical for non-canonical NF-κB signaling .
  • MAPK/Akt Cross-Talk : By blocking LPS-induced phosphorylation of ERK, JNK, p38, and Akt, these coumarins disrupt downstream inflammatory mediator synthesis .
  • Synergistic Effects : Simultaneous inhibition of NF-κB and AP-1 pathways amplifies their anti-inflammatory efficacy, as these transcription factors often cooperate in cytokine production .

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